molecular formula C6H11NO B7861091 2-[Cyclopropyl(methyl)amino]acetaldehyde

2-[Cyclopropyl(methyl)amino]acetaldehyde

Cat. No.: B7861091
M. Wt: 113.16 g/mol
InChI Key: MRXVEJIPHOJVGI-UHFFFAOYSA-N
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Description

2-[Cyclopropyl(methyl)amino]acetaldehyde is an organic compound with the molecular formula C6H11NO It is a derivative of acetaldehyde, where the hydrogen atom is replaced by a cyclopropyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(methyl)amino]acetaldehyde typically involves the reaction of cyclopropylamine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(methyl)amino]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Cyclopropyl(methyl)amino]acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(methyl)amino]acetaldehyde involves its interaction with various molecular targets and pathways. The compound can form imine derivatives through reactions with amines, which can further undergo hydrolysis or reduction. These reactions are crucial in understanding the compound’s behavior in biological systems and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)acetaldehyde: Similar structure but lacks the methyl group.

    2-(Methylamino)acetaldehyde: Similar structure but lacks the cyclopropyl group.

    Cyclopropylacetaldehyde: Lacks the amino group.

Uniqueness

2-[Cyclopropyl(methyl)amino]acetaldehyde is unique due to the presence of both cyclopropyl and methyl groups attached to the amino group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[cyclopropyl(methyl)amino]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7(4-5-8)6-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXVEJIPHOJVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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